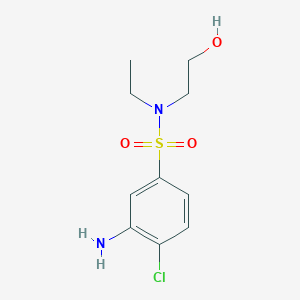

3-Amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)benzenesulfonamide

Beschreibung

3-Amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chloro, amino, ethyl, and 2-hydroxyethyl groups. The chloro and amino groups at positions 3 and 4 of the benzene ring contribute to its polarizability and hydrogen-bonding capacity, while the ethyl and hydroxyethyl substituents on the sulfonamide nitrogen modulate solubility and steric effects.

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3S/c1-2-13(5-6-14)17(15,16)8-3-4-9(11)10(12)7-8/h3-4,7,14H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSJPEOWHQMLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the compound’s biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

Structural Features

- Amino Group : Located at the 3-position, which is crucial for biological activity.

- Chloro Group : Positioned at the 4-position, influencing the compound's reactivity.

- Hydroxyethyl Group : Attached to the nitrogen atom, enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.

- Receptor Interaction : It potentially binds to cellular receptors, altering signal transduction pathways that regulate cellular functions.

- Disruption of Cellular Processes : By affecting processes like DNA replication and protein synthesis, it can induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. A comparative analysis is presented below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Compound A | S. aureus | 16 µg/mL |

| Similar Compound B | P. aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes recent findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12 | Inhibition of DNA synthesis |

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on HeLa cells revealed that treatment with this compound resulted in significant cell death through apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

- Enzyme Inhibition Study : Another study focused on the compound's ability to inhibit specific enzymes involved in inflammation. The results indicated a dose-dependent inhibition of lipoxygenase activity, which is critical in inflammatory responses .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its medicinal properties, particularly as a potential therapeutic agent. Its structure suggests it may act as a sulfonamide antibiotic or as a scaffold for developing new drugs targeting specific biological pathways.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Investigated for effectiveness against bacterial infections. |

| Antiviral Properties | Potential use in inhibiting viral replication, particularly HIV and influenza. |

| Cancer Treatment | Explored for its role in inhibiting cancer cell proliferation and metastasis. |

Antiviral Activity

Recent studies have highlighted the compound's efficacy against various viral pathogens. For instance, it has been shown to inhibit the replication of influenza viruses (H1N1, H5N1, H3N2) by interfering with viral mRNA transcription and processing .

Case Study: Influenza Virus Inhibition

A study demonstrated that 3-Amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)benzenesulfonamide significantly reduced viral mRNA levels in infected A549 cells, indicating its potential as an antiviral agent . The compound's IC50 value was reported at approximately 16.79 nM, showcasing its potency .

Biochemical Pathway Inhibition

The compound also shows promise in biochemical research, particularly in inhibiting specific enzyme pathways involved in disease processes.

Table 2: Inhibition Studies

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution of the Chloro Group

The 4-chloro substituent undergoes substitution under activated conditions due to electron-withdrawing effects from the sulfonamide group.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 70% H₂SO₄, 95°C, 25 min | 4-Hydroxy derivative | 78% | |

| Pd/ligand catalyst, K₂CO₃/NaOt-Bu | Aryl ethers or amines (C–N coupling) | 62–94% |

-

Mechanistic Insight : The sulfonamide group enhances electrophilicity at the 4-position, enabling displacement by nucleophiles (e.g., –OH, –NH₂). Pd-catalyzed cross-coupling facilitates aryl bond formation .

Functionalization of the Aromatic Amino Group

The 3-amino group participates in diazotization and azo coupling, though steric hindrance from adjacent substituents may limit reactivity.

| Reaction Type | Conditions | Application | Source |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Azo dye intermediates | |

| Reductive alkylation | Aldehyde, NaBH₄, EtOH | Secondary amine derivatives |

-

Limitation : Electron-withdrawing groups reduce basicity, requiring strongly acidic conditions for diazotization .

Modification of the Sulfonamide Moiety

The N-ethyl and N-(2-hydroxyethyl) groups influence hydrolysis and alkylation pathways.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Acidic cleavage | 48% H₂SO₄, 120–122°C, 15 min | Sulfonic acid derivative | |

| Alkylation | Ethyl iodide, toluene, reflux | Quaternary sulfonamide salts |

-

Critical Parameters : Sulfuric acid concentration inversely correlates with optimal cleavage temperature (e.g., 70% H₂SO₄ at 95°C vs. 45% at 130°C) .

Hydroxyethyl Group Reactions

The 2-hydroxyethyl side chain undergoes typical alcohol transformations.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Esterification | AcCl, pyridine | Sulfonamide-linked acetate | |

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative |

Key Stability Considerations

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of 3-Amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)benzenesulfonamide with structurally related sulfonamides:

Key Observations :

- Substituent Effects : The hydroxyethyl group in the target compound enhances hydrophilicity compared to cyclopentyl () or methoxyethyl () analogs. This may improve aqueous solubility but reduce membrane permeability .

- Chloro and Amino Groups: The 3-amino-4-chloro pattern is conserved across analogs, suggesting a role in electronic modulation (e.g., hydrogen bonding, dipole interactions) .

- Thermal Stability : Compound 11 () exhibits a higher melting point (177–180°C) due to rigid thioether and imidazole substituents, whereas the target compound’s flexible hydroxyethyl group likely lowers its melting point.

Comparison :

- Reaction Time : highlights longer reaction times (15 hours) for bulkier substituents (e.g., naphthalen-1-ylmethylthio in Compound 13), whereas smaller groups (e.g., hydroxyethyl) may require shorter durations.

- Catalysts : PTSA (para-toluenesulfonic acid) is commonly used to protonate intermediates, enhancing electrophilicity of the sulfonyl group .

Functional Group Interactions

- Hydroxyethyl vs.

- Chloro Substituent : The 4-chloro group increases electron-withdrawing effects, stabilizing the sulfonamide moiety and influencing reactivity in further derivatization .

- Amino Group: The 3-amino group serves as a site for further functionalization (e.g., acetylation, Schiff base formation), as seen in ’s imidazole derivatives.

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 3-Amino-4-chlorobenzenesulfonyl chloride is commonly used as the sulfonylating agent.

- N-ethyl-N-(2-hydroxyethyl)amine serves as the amination reagent to introduce the N-substituents.

- Alternatively, the process may start from 3-amino-4-chlorobenzenesulfonamide, which is then alkylated.

Sulfonamide Formation

The sulfonamide bond is formed by reacting 3-amino-4-chlorobenzenesulfonyl chloride with a primary or secondary amine under controlled conditions:

- The sulfonyl chloride is reacted with N-ethyl-N-(2-hydroxyethyl)amine in an aprotic solvent such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).

- Reaction temperatures are maintained between 0°C and 20°C to minimize side reactions.

- A base such as triethylamine or sodium carbonate is used to neutralize the hydrogen chloride generated.

N-Alkylation Steps

If starting from the sulfonamide (3-amino-4-chlorobenzenesulfonamide), selective N-alkylation is performed:

- Alkylation with ethyl bromide or ethyl chloride introduces the N-ethyl group.

- Subsequently, 2-chloroethanol or 2-hydroxyethyl halides are used to introduce the N-(2-hydroxyethyl) substituent.

- Alkylation reactions are typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at temperatures ranging from 40°C to 90°C.

- The molar ratios are controlled to avoid over-alkylation or dialkylation on the amino group.

Alternative One-Pot Procedures

Based on industrial patent literature, one-pot procedures have been developed to improve efficiency:

- Reaction of 3-amino-4-chlorobenzenesulfonyl chloride directly with excess N-ethyl-N-(2-hydroxyethyl)amine.

- The reaction is carried out in toluene or similar solvents at reflux (~79°C).

- Excess amine acts both as reagent and solvent, simplifying work-up.

- The process benefits from controlled pH and concentration to optimize crystallization and purity.

Reaction Conditions and Solvent Systems

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Sulfonamide formation | 3-amino-4-chlorobenzenesulfonyl chloride + N-ethyl-N-(2-hydroxyethyl)amine + base | THF, DMF, acetonitrile, toluene | 0–20°C | Base neutralizes HCl; slow addition preferred |

| N-alkylation (ethyl) | Ethyl bromide or chloride + sulfonamide | DMF, DMSO | 40–70°C | Controlled equivalents to avoid over-alkylation |

| N-alkylation (hydroxyethyl) | 2-chloroethanol or 2-hydroxyethyl halide + intermediate | DMF, DMSO | 60–90°C | Hydroxyethyl group introduced last for selectivity |

| One-pot synthesis | Sulfonyl chloride + excess N-ethyl-N-(2-hydroxyethyl)amine + base | Toluene | Reflux (~79°C) | Excess amine acts as solvent; pH control critical |

Purification and Crystallization

- Crude products are typically purified by recrystallization from polar solvents such as ethanol or ethyl acetate.

- pH adjustment during crystallization enhances purity and yield.

- Silica gel chromatography with hexane/ethyl acetate gradients is used for small-scale purification.

- Final product characterization includes NMR, IR, and mass spectrometry to confirm substitution pattern and purity.

Research Findings and Process Optimization

- Use of commercially available starting materials such as 3-amino-4-chlorobenzenesulfonyl chloride and N-ethyl-N-(2-hydroxyethyl)amine reduces cost and complexity.

- One-pot procedures minimize intermediate purification steps, improving reactor utilization and reducing waste.

- Control of reaction temperature and solvent choice is critical to avoid side reactions such as over-alkylation or hydrolysis.

- Employing aprotic solvents and bases like triethylamine or sodium carbonate ensures high selectivity.

- Crystallization under controlled pH and concentration improves product purity and facilitates industrial-scale production.

Summary Table of Key Parameters

| Parameter | Optimal Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction temperature | 0–20°C (sulfonamide formation), 40–90°C (alkylation) | Controls reaction rate and selectivity |

| Solvent | THF, DMF, acetonitrile, toluene | Solubility and reaction medium properties |

| Base | Triethylamine, sodium carbonate | Neutralizes HCl, prevents side reactions |

| Molar ratio (amine:chloride) | 1:1 to excess (1:5 to 1:15 in some steps) | Drives reaction to completion |

| Crystallization pH | Slightly acidic to neutral (pH 5–7) | Enhances purity and yield |

| Reaction time | Several hours to overnight | Ensures complete conversion |

Q & A

Q. Critical Parameters :

| Parameter | Impact | Example Conditions |

|---|---|---|

| Temperature | Controls substitution vs. side reactions | 0°C for sulfonylation; 60°C for amination |

| Solvent Polarity | Affects nucleophilicity and reaction rate | Polar aprotic solvents (DMF) for SNAr reactions |

| Catalyst | Enhances coupling efficiency | EDC/HOBt for amide bond formation |

Advanced Question: How can computational reaction design methods improve synthesis efficiency and reduce trial-and-error experimentation?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding reagent selection. For example:

- Reaction Path Search : Identifies energetically favorable pathways for sulfonamide bond formation .

- Machine Learning : Analyzes historical reaction data to prioritize conditions (e.g., solvent, catalyst) for higher yields .

- Experimental Feedback Loop : Combines HPLC purity data with computational models to iteratively refine synthetic protocols .

Basic Question: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .

- NMR Spectroscopy : Confirms substituent positions via chemical shifts (e.g., ¹H NMR δ 7.5–8.3 ppm for aromatic protons) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 361.3 [M+H]⁺ for related sulfonamides ).

Advanced Question: How do structural modifications at the 3-amino and 4-chloro positions affect biological activity?

Methodological Answer:

- 3-Amino Group : Replacement with bulkier substituents (e.g., morpholine) enhances enzyme inhibition by steric hindrance .

- 4-Chloro Group : Substitution with electron-withdrawing groups (e.g., nitro) increases electrophilicity, improving receptor binding .

- Hydroxyethyl Side Chain : Modifies solubility and pharmacokinetics; etherification reduces metabolic degradation .

Q. Structure-Activity Relationship (SAR) Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| 3-Amino → Morpholine | 2.5× higher IC₅₀ against NLRP3 inflammasome | |

| 4-Cl → NO₂ | 10× increased binding affinity to carbonic anhydrase |

Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Strategies include:

- Standardized Assays : Use uniform enzyme inhibition protocols (e.g., fixed pH, temperature) .

- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., hydrolyzed sulfonamides) that skew activity data .

- Meta-Analysis : Compare datasets across studies to isolate structural or experimental variables (e.g., cell-based vs. cell-free assays) .

Basic Question: What non-enzymatic applications does this compound have in materials science?

Methodological Answer:

- Optoelectronic Materials : The sulfonamide group enables π-stacking in conductive polymers, enhancing charge transport .

- Coordination Chemistry : Acts as a ligand for metal-organic frameworks (MOFs) via nitrogen and oxygen donor atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.